molecular formula C11H20BrNO3 B14196201 1-Bromo-4,8-dimethyl-1-nitronon-7-EN-2-OL CAS No. 923021-45-8

1-Bromo-4,8-dimethyl-1-nitronon-7-EN-2-OL

Cat. No.: B14196201
CAS No.: 923021-45-8
M. Wt: 294.19 g/mol
InChI Key: POOMGNRKBUNKJK-UHFFFAOYSA-N
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Description

1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol is an organic compound with the molecular formula C10H18BrNO3 This compound is characterized by the presence of a bromine atom, two methyl groups, a nitro group, and a hydroxyl group attached to a nonene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol typically involves the bromination of 4,8-dimethyl-1-nitronon-7-en-2-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., hydrogen gas, iron powder), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

    1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

    1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol is unique due to the presence of both a bromine atom and a nitro group on the same nonene backbone, which imparts distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

923021-45-8

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

1-bromo-4,8-dimethyl-1-nitronon-7-en-2-ol

InChI

InChI=1S/C11H20BrNO3/c1-8(2)5-4-6-9(3)7-10(14)11(12)13(15)16/h5,9-11,14H,4,6-7H2,1-3H3

InChI Key

POOMGNRKBUNKJK-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC(C([N+](=O)[O-])Br)O

Origin of Product

United States

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